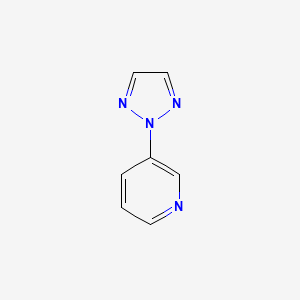

3-(2H-1,2,3-Triazol-2-yl)pyridine

Description

Significance of Pyridyl-Triazole Architectures in Contemporary Chemical Research

Pyridyl-triazole derivatives are compounds that integrate both pyridine (B92270) and triazole rings, and they are utilized in the development of new chemical entities. ijarsct.co.in The term "triazole" was first used in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms, with the molecular formula C2H3N3. ijarsct.co.in Triazoles are a prominent class of heterocyclic compounds with a wide array of applications. ijarsct.co.innih.gov The incorporation of a pyridine ring into these structures often enhances their therapeutic and chemical properties. ijarsct.co.inresearchgate.net

The versatility of pyridyl-triazole architectures stems from their coordination capabilities. The nitrogen atoms in both the pyridine and triazole rings can act as ligands, binding to metal ions to form coordination complexes. acs.orgrsc.orgacs.org This has led to their extensive use in the development of supramolecular assemblies, coordination networks, and materials with specific magnetic and electronic properties. acs.orgrsc.orgresearchgate.net For instance, pyridyl-triazole ligands have been used to create complexes with metals like rhodium, palladium, gold, mercury, lead, and iron. acs.orgrsc.orgacs.org These complexes exhibit diverse geometries and coordination modes, leading to a rich and varied coordination chemistry. rsc.orgacs.orglsu.edu

Beyond coordination chemistry, pyridyl-triazoles are significant in medicinal chemistry and agrochemistry. ijarsct.co.inresearchgate.netconsensus.app They have been investigated for a variety of therapeutic applications, and the addition of the pyridine moiety is known to enhance the biological activities of these compounds. ijarsct.co.inresearchgate.net

Overview of Isomeric Forms and Regioisomeric Considerations within 1,2,3-Triazole Systems

The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides and alkynes. A key challenge in this synthesis is controlling the regioselectivity, which leads to the formation of different isomers. acs.orgnih.gov

The Huisgen 1,3-dipolar cycloaddition, a traditional method for synthesizing 1,2,3-triazoles, typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, often with low yields and requiring high temperatures. acs.orgnih.gov The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a major breakthrough in controlling this regioselectivity. acs.orgthieme-connect.com The CuAAC reaction specifically produces the 1,4-disubstituted 1,2,3-triazole isomer. acs.orgthieme-connect.com Conversely, ruthenium-catalyzed reactions can be employed to selectively synthesize the 1,5-disubstituted isomer. acs.orgnih.gov

When an asymmetrical ligand like a pyridyl-triazole coordinates to a metal center, it can result in the formation of facial (fac) and meridional (mer) isomers. acs.org These isomers can possess distinct photochemical and physical properties. acs.orgresearchgate.netrsc.org For example, studies on ruthenium complexes with a pyridyl-triazole ligand have shown that the fac and mer isomers can be separated and exhibit different photochemical reactivities. acs.org The stability and properties of these isomeric complexes can be influenced by the specific linkage of the pyridyl and triazole rings. researchgate.net

The isomeric form of the pyridyl-triazole ligand has a significant impact on the electronic properties of the resulting metal complexes. rsc.org The spatial arrangement of the pyridyl and triazole moieties can influence electron delocalization within the molecule, leading to different HOMO-LUMO energy gaps and distinct photophysical behaviors. rsc.org Research has shown that even subtle changes in the isomeric structure can govern the geometry and electronic properties of these complexes. rsc.org

| Compound Name | Molecular Formula | Key Feature | Reference |

|---|---|---|---|

| 3-(2H-1,2,3-Triazol-2-yl)pyridine | C7H6N4 | Parent compound of interest | N/A |

| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) | C14H12N4 | Forms complexes with various metals (Rh, Pd, Au, Hg) | acs.org |

| 1-benzyl-4-(pyrid-2-yl)-1,2,3-triazole (pytz) | C14H12N4 | Forms fac and mer isomers in Ru complexes | acs.org |

| 2,6-di(1,2,3-triazol-2-yl)pyridine | C9H7N7 | Isomeric ligand used in iron complexes | whiterose.ac.uk |

| Compound Name |

|---|

| This compound |

| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine |

| 1-benzyl-4-(pyrid-2-yl)-1,2,3-triazole |

| 2,6-di(1,2,3-triazol-2-yl)pyridine |

| Rhodium |

| Palladium |

| Gold |

| Mercury |

| Lead |

| Iron |

| Ruthenium |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4 |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

3-(triazol-2-yl)pyridine |

InChI |

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H |

InChI Key |

NJRYJHSCUMBRAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2N=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2h 1,2,3 Triazol 2 Yl Pyridine and Its Derivatives

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a cornerstone of click chemistry and is a highly efficient method for constructing the 1,2,3-triazole ring. nih.govacs.org This reaction is widely employed for the synthesis of pyridyl-triazole derivatives due to its reliability, mild reaction conditions, and high regioselectivity.

General Principles of CuAAC in Pyridyl-Triazole Synthesis

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097), yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov In the context of pyridyl-triazole synthesis, this typically involves reacting a pyridyl-containing alkyne (e.g., 2-ethynylpyridine (B158538) or 3-ethynylpyridine) with an organic azide, or conversely, a pyridyl azide with a terminal alkyne, in the presence of a copper(I) catalyst. researchgate.net The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. nih.gov

The efficiency and practicality of the CuAAC reaction are enhanced by the use of various ligand systems that stabilize the active Cu(I) species. researchgate.net Pyridinyl-triazole ligands themselves have been found to be superior for promoting CuAAC reactions, creating a highly practical catalytic system that can operate at ambient temperatures and in open-flask conditions. researchgate.net The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination to afford the triazole product and regenerate the catalyst. nih.gov

One-Pot Synthetic Protocols

To improve efficiency and safety, one-pot multi-component CuAAC reactions have been developed. tandfonline.comotago.ac.nz These protocols allow for the synthesis of pyridyl-1,2,3-triazole ligands from corresponding halides, sodium azide, and alkynes in a single reaction vessel, often in excellent yields. researchgate.netotago.ac.nz For instance, an organic azide can be generated in situ from an organic halide and sodium azide, which then immediately undergoes the CuAAC reaction with a terminal alkyne present in the mixture. nih.govotago.ac.nz This approach avoids the isolation of potentially unstable organic azides. nih.gov Such one-pot strategies have been successfully used to create a variety of bidentate and tridentate pyridyl-1,2,3-triazole ligands. researchgate.netotago.ac.nz

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

| Organic Halides, Sodium Azide, Terminal Alkynes | Cu(I) source | Bidentate and Tridentate Pyridyl-1,2,3-triazole ligands | Excellent | otago.ac.nz |

| 2-Picolylazide, Ethynylferrocene | Not specified | Ferrocenyl-substituted Pyridyl-triazole | High | researchgate.net |

| Azidobenzene (from Iodobenzene), 2-Ethynylpyridine | Not specified | 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | High | researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and the CuAAC is no exception. nih.govnih.gov Applying microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. nih.govnih.gov This green chemistry approach is attractive for its efficiency, reduced energy consumption, and potential for cleaner reactions. nih.gov Several novel 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety have been synthesized under microwave-assisted conditions. nih.gov The protocol has been applied to the synthesis of various triazole-containing scaffolds, including coumarin-linked 1,2,3-triazoles and pyrazole (B372694) derivatives bearing a 1,2,3-triazole moiety, demonstrating the broad applicability of this heating method. nih.gov

N-Arylation Reactions for 2H-1,2,3-Triazol-2-yl Functionality

While CuAAC is excellent for creating 1,4-disubstituted triazoles (N1-substituted), the synthesis of the 3-(2H-1,2,3-triazol-2-yl)pyridine isomer requires specific methods that direct substitution to the N2 position of the triazole ring. The direct alkylation or arylation of an unsubstituted NH-1,2,3-triazole often leads to a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. researchgate.netscielo.br

Regioselective N2-Arylation Techniques

Significant progress has been made in developing methods for the selective N2-arylation of 1,2,3-triazoles. These techniques are critical for accessing 2H-1,2,3-triazole isomers.

Palladium-Catalyzed Arylation: The use of palladium catalysts with sterically hindered phosphine (B1218219) ligands has proven effective for the N2-selective arylation of 1,2,3-triazoles with aryl halides. scielo.br Theoretical calculations suggest that the selectivity in favor of the N2 isomer arises during the reductive elimination step. scielo.br

Copper-Catalyzed Arylation: Copper-catalyzed N-arylation (Ullmann coupling) is another prominent method. The regioselectivity (N1 vs. N2) is influenced by factors such as the choice of ligand, the base, the solvent, and the substitution pattern on the triazole ring. scielo.br For 4,5-disubstituted 1,2,3-triazoles, N2-arylation is often favored due to steric hindrance that disfavors substitution at the N1 position. scielo.br

Catalyst-Free Arylation: A highly effective and scalable catalyst-free method involves the use of diaryl iodonium (B1229267) salts for the N-arylation of 1,2,3-triazoles. researchgate.netorganic-chemistry.orgacs.org This protocol provides excellent yields and high regioselectivity for the N2-aryl-1,2,3-triazole product. researchgate.netorganic-chemistry.org The reaction is believed to proceed via ligand exchange followed by reductive elimination. researchgate.net

| Method | Catalyst/Reagent | Key Features | Selectivity | Reference |

| Palladium-Catalyzed Coupling | Pd catalyst, Sterically hindered phosphine ligands | Effective for unsubstituted and substituted triazoles | High for N2 | scielo.br |

| Copper-Catalyzed Coupling | Cu catalyst, Proline ligand, Microwave irradiation | Primarily studied for 4,5-disubstituted triazoles | Complete for N2 | scielo.br |

| Catalyst-Free Arylation | Diaryl Iodonium Salts | Scalable, wide substrate scope, good to excellent yields | High for N2 | researchgate.netorganic-chemistry.orgacs.org |

Synthesis of Pyridine-Fused 1,2,3-Triazole Hybrids

The synthesis of pyridine-fused 1,2,3-triazole hybrids, such as 1,2,3-triazolo[4,5-b]pyridines, involves the construction of a pyridine ring fused to the triazole core. These bicyclic systems are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

A common and effective strategy for synthesizing these fused hybrids is through the cyclization of appropriately functionalized 5-amino-1,2,3-triazoles. mdpi.comnuph.edu.ua For example, 5-amino-1,2,3-triazoles can undergo cyanoacetylation followed by cyclization to readily form 1,2,3-triazolo[4,5-b]pyridine derivatives. mdpi.com Similarly, reacting 5-amino-1,2,3-triazoles with p-nitrophenylacetic acid and acetic anhydride (B1165640) under microwave conditions, followed by cyclization in the presence of a base, also yields the desired fused pyridine ring system. mdpi.comresearchgate.net The condensation of 1,2,3-triazole-4(5)-amines with compounds containing active methylene (B1212753) groups has been demonstrated as a powerful tool for creating a variety of versatile triazolo[4,5-b]pyridines. nuph.edu.ua

| Precursor | Reagents | Product | Reference |

| 5-Amino-1,2,3-triazoles | Cyanoacetic acid, Acetic anhydride | 5-Oxo-4,5-dihydro-2H- researchgate.nettandfonline.comnih.govtriazolo[4,5-b]pyridine-6-carbonitriles | mdpi.com |

| 5-Amino-1,2,3-triazoles | p-Nitrophenylacetic acid, Acetic anhydride; then NaOAc/DMF | 7-(4-Nitrophenyl)-2H- researchgate.nettandfonline.comnih.govtriazolo[4,5-b]pyridin-5-ols | mdpi.comresearchgate.net |

| 1,2,3-Triazole-4(5)-amines | Methylene active compounds | Triazolo[4,5-b]pyridines | nuph.edu.ua |

Derivatization and Functionalization Approaches

The introduction of carboxylic acid functionalities to structures containing a 1,2,3-triazole-linked pyridine motif can be accomplished through various synthetic routes. One strategy involves building the molecule from precursors that already contain the carboxylic acid group. For instance, a synthetic approach can start with a substituted aminobenzoic acid, such as 3-amino-5-bromobenzoic acid. nih.gov The carboxylic acid is first protected, typically as a methyl ester, and the amino group is subsequently converted into an azide. This azide can then undergo a Huisgen cycloaddition with an appropriate alkyne to form the 1,2,3-triazole ring. Finally, deprotection of the ester yields the desired carboxylic acid. nih.gov

Another approach involves the functionalization of a pre-existing heterocyclic system. For example, a fused heterocyclic derivative can be synthesized, and a carboxylic acid or its ester equivalent can be introduced at a suitable position on the pyridine or an adjacent ring. google.com The synthesis can be designed to carry a functional group that can be later converted to a carboxylic acid, such as through oxidation of an alkyl side chain or hydrolysis of a nitrile. The 1,2,3-triazole ring itself is sometimes utilized as a bioisostere for a carboxylic acid group, although this represents a structural replacement rather than a direct derivatization. acs.org

Table 2: Synthetic Strategy for Carboxylic Acid Introduction

| Starting Material | Key Steps | Final Product |

|---|

The N-sulfonylation of 1,2,3-triazoles is a key functionalization reaction. The reaction of an N-unsubstituted 1,2,3-triazole with a sulfonyl chloride typically yields a mixture of two regioisomers: the 1-sulfonyl and the 2-sulfonyl derivatives. researchgate.net However, methods for the regioselective synthesis of 2-sulfonyl-2H-1,2,3-triazoles have been developed.

One effective protocol involves a classical sulfonamidation reaction. mdpi.com Treating 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of a slight excess of triethylamine (B128534) in dichloromethane (B109758) at room temperature has been shown to produce 2-(phenylsulfonyl)-2H-1,2,3-triazole with high regioselectivity and in good yield. mdpi.com This procedure is noted for its mild conditions, short reaction time, and operational simplicity. The regioselectivity is attributed to the electronic and steric factors governing the nucleophilic attack of the triazole nitrogen atoms on the sulfonyl chloride.

Table 3: Conditions for Regioselective N-2 Sulfonylation of 1,2,3-Triazole

| Reagents | Base | Solvent | Temperature | Time | Yield | Ref |

|---|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 20 °C | 3 h | Good | mdpi.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propargyl bromide |

| Chloroacetyl chloride |

| Sodium azide |

| 1(8)-Alkyl-3(6)-[4-(chloroacetyl)piperazin-1-yl]pyridine-4(5)-carbonitriles |

| 1(8)-Alkyl-3(6)-[4-(azidoacetyl)piperazin-1-yl][c]pyridine-4(5)-carbonitriles |

| 3-Amino-5-bromobenzoic acid |

| Methyl ester of 3-amino-5-bromobenzoic acid |

| 1H-1,2,3-Triazole |

| Benzenesulfonyl chloride |

| 2-(Phenylsulfonyl)-2H-1,2,3-triazole |

| Triethylamine |

| 4-Dimethylaminopyridine (DMAP) |

| 1-Sulfonyl-1,2,3-triazole |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural determination of 3-(2H-1,2,3-Triazol-2-yl)pyridine and its derivatives. ipb.ptethernet.edu.etd-nb.info

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in derivatives of 3-(1H-1,2,3-triazol-1-yl)pyridine, the proton of the triazole ring (Tr-H) typically appears as a singlet in the downfield region of the spectrum. scielo.br For example, in 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2-(phenylselanyl)pyridine, this proton signal is observed at 9.05 ppm. scielo.br The protons on the pyridine (B92270) ring exhibit characteristic splitting patterns (e.g., doublet of doublets) and chemical shifts that depend on their position relative to the nitrogen atom and the triazole substituent. scielo.br

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Triazole-H | 9.05 (s) | - |

| Pyridine-H | 8.53 (dd), 8.05 (dd), 7.49 (dd) | 121.5 - 151.5 |

| Aromatic-H | 7.97-7.95 (m), 7.58-7.55 (m), 7.53-7.49 (m), 7.42-7.34 (m) |

2D NMR (COSY, HSQC) for Proton-Carbon Connectivity

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons. samipubco.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for assembling molecular fragments by tracing the proton-proton coupling networks within the pyridine and any substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. This technique is invaluable for confirming the specific carbon to which each proton is bonded, solidifying the structural elucidation.

Diffusion Ordered Spectroscopy (DOSY) NMR for Solution-State Aggregation

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution. nih.govnih.govuio.no The experiment separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. nih.gov For this compound and its derivatives, DOSY can be used to investigate potential self-aggregation or interactions with other molecules in solution. rsc.orgrsc.org By measuring the diffusion coefficient, one can estimate the effective hydrodynamic radius of the molecule and determine if it exists as a monomer or forms larger aggregates. rsc.org

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scielo.brmdpi.comjmchemsci.com

Analysis of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups present. tuiasi.ro Key vibrational modes include:

C=N and C=C stretching vibrations of the pyridine and triazole rings are typically observed in the 1400-1600 cm⁻¹ region. tuiasi.ro

C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹.

N-N stretching vibrations within the triazole ring can also be identified. tuiasi.ro

The precise positions and intensities of these bands can be influenced by the nature and position of substituents on the pyridine and triazole rings. tuiasi.ro

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C=N and C=C stretching | ~1600 |

| Triazole Ring | C=N stretching | ~1477 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.comjmchemsci.com The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax). bohrium.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationmdpi.comscispace.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of a compound. scielo.brtandfonline.com For derivatives of 1,2,3-triazole, HRMS has been successfully employed to confirm their molecular formulas. scielo.brbiointerfaceresearch.com For instance, in the analysis of a 1,2,3-triazole derivative, an observed molecular ion peak [M+H]+ at m/z = 296.1387 was consistent with the expected molecular formula C17H15N3O2. biointerfaceresearch.com Similarly, for other triazole derivatives, HRMS analysis confirmed the calculated molecular formulas by matching the found m/z values with the calculated ones, such as for C26H36BrN3O2 [M + Na]+ (calculated: 524.1871, found: 524.1883) and C27H37N3O4 [M + H]+ (calculated: 490.2672, found: 490.2676). scielo.br This level of precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysisscispace.comrsc.orgnih.govbohrium.com

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by creating gaseous ions from a liquid solution without significant fragmentation. nih.gov ESI-MS is particularly useful for studying nitrogen-containing heterocyclic compounds like triazoles, which can be easily protonated. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. rsc.org For example, in the study of 5-substituted 1H-tetrazoles, a class of compounds related to triazoles, ESI-MS/MS revealed characteristic losses of HN3 in the positive ion mode and N2 in the negative ion mode. lifesciencesite.com The fragmentation patterns of protonated molecules can be complex and may even involve rearrangements in the gas phase. nih.gov For instance, studies on isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles have shown that gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles can occur under ESI-MS/MS conditions. nih.gov

The fragmentation of the triazole ring itself is a key area of investigation. In some cases, the loss of a nitrogen molecule (N2) from the molecular ion is a primary fragmentation pathway. mdpi.com The specific fragmentation patterns are highly dependent on the substituents attached to the triazole and pyridine rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysisnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is a widely used technique for the analysis of complex mixtures. ikm.org.my In the context of this compound and its derivatives, LC-MS can be used to separate the compound from impurities or from a complex reaction mixture before it enters the mass spectrometer for analysis. researchgate.net The use of a reversed-phase column, such as a C18 column, is common for the separation of such organic molecules. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to facilitate ionization. ikm.org.my LC-MS/MS methods, which incorporate tandem mass spectrometry, are particularly powerful for quantitative analysis and have been applied to metabolites of related pyridine compounds. nih.gov

Elemental Analysis (C, H, N)mdpi.comscispace.combiointerfaceresearch.comrsc.orgnih.govrsc.orgarkat-usa.orgmdpi.com

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. This data is then used to calculate the empirical formula of the substance. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula to verify its accuracy. This technique is routinely used in conjunction with spectroscopic methods to confirm the identity and purity of newly synthesized compounds. mdpi.comresearchgate.net For various 1,2,3-triazole derivatives, elemental analysis has provided results that are in close agreement with the calculated values, thus confirming their composition. rsc.orgarkat-usa.org

Here is a table showing representative elemental analysis data for a related triazole compound, 2,6-bis(1-propan-1-ol-1,2,3-triazol-4-yl)pyridine:

| Element | Calculated (%) | Found (%) |

| C | 54.70 | 54.59 |

| H | 5.81 | 5.80 |

| N | 29.77 | 29.46 |

| Data for a related compound, 2,6-bis(1-propan-1-ol-1,2,3-triazol-4-yl)pyridine, as a representative example. rsc.org |

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determinationrsc.orgrsc.orgacs.org

Below is a table summarizing crystallographic data for a related triazole-containing coordination polymer, ¹∞[Zn(pt)₂], to illustrate the type of information obtained from an SCXRD experiment:

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/acd |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | Value not available |

| Z | Value not available |

| Illustrative data for a related compound, ¹∞[Zn(pt)₂], where pt = 3-(pyridin-2-yl)-1,2,4-triazolate. rsc.org |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to confirm the bulk purity and phase identity of crystalline materials containing the this compound ligand. In the study of coordination polymers and metal-organic frameworks (MOFs), PXRD is routinely employed to verify that the synthesized bulk material corresponds to the ideal structure determined by single-crystal X-ray diffraction (SCXRD). rsc.orgrsc.org

The process involves comparing the experimental PXRD pattern of the polycrystalline "as-synthesized" sample with a pattern simulated from the SCXRD data. A strong correlation between the peak positions and relative intensities of the experimental and simulated patterns confirms the phase purity of the bulk sample. mdpi.com This validation is critical, as it ensures that the properties measured and reported for the material are representative of the intended crystalline phase and not of a mixture of polymorphs or amorphous impurities. mdpi.com For instance, studies on various coordination polymers, including those with related triazole-pyridine ligands, consistently use PXRD to establish this crucial structural fidelity before proceeding with further characterization. mdpi.comnih.govacs.org

Supplementary Spectroscopic and Analytical Methods

Fluorescence Spectroscopy for Photoluminescence Characterization

Coordination of the triazolyl-pyridine ligand to metal ions can dramatically alter its emissive properties. In some cases, the free ligand's fluorescence is quenched upon complexation. For example, the emission intensity of 2-(1H-1,2,4-triazol-3-yl)pyridine has been shown to be gradually quenched by the introduction of Co(II) ions, suggesting a potential application in metal ion detection. researchgate.nettuiasi.ro

Conversely, complexation can lead to new, intense, and tunable emission profiles, often arising from metal-to-ligand charge transfer (MLCT) transitions. rsc.org Research on copper(I) complexes with a related 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand demonstrated tunable emissions from green to orange (563–621 nm) in solution, with some complexes showing intense blue-light emission in the solid state. rsc.org Furthermore, coordination polymers based on zinc and related ligands have been explored for generating white-light emission by incorporating emissive lanthanide ions like Eu³⁺ and Tb³⁺. rsc.orgrsc.org Rhenium(I) complexes featuring 2-(1,2,3-triazol-1-yl)pyridine have been noted for their solid-state luminescence enhancement, with one complex being an excellent solid-state emitter with a photoluminescence quantum yield (PLQY) of 0.62. mdpi.com

| Complex/Ligand | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Observation | Reference |

|---|---|---|---|---|

| Cu(L3)(PPh3)2 (L3 = 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine) | 380 | 563-621 (in CH2Cl2) | Tunable green to orange emission. Blue-light emitter in solid state. | rsc.org |

| Rhenium(I) complex with 2-(1,2,3-triazol-1-yl)pyridine (Re-Tapy) | Not specified | Not specified | Excellent solid-state emitter with a PLQY of 0.62. | mdpi.com |

| Ethynylarenes with 2-(1,2,3-triazol-4-yl)pyridine units | 290 / 320 | 320-600 | Fluorescence signal intensifies and shifts upon binding Ni(II). | nih.gov |

| Co(II) complex with 2-(1H-1,2,4-triazol-3-yl)pyridine | Not specified | Not specified | Fluorescence of the free ligand is quenched upon complexation. | researchgate.nettuiasi.ro |

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is widely used to determine the thermal stability and decomposition profile of coordination compounds containing triazolyl-pyridine ligands. The TGA curve provides quantitative information about weight loss as a function of temperature, revealing the temperature at which the material begins to decompose and identifying distinct stages of degradation.

Typically, the first stage of weight loss in the TGA of these materials corresponds to the removal of guest or coordinated solvent molecules (e.g., water, DMF). mdpi.comnii.ac.jp For example, a TGA of tri-3-pyridylmethanol monohydrate showed a 7.0% weight loss attributed to the removal of hydrated water, consistent with the calculated value of 6.4%. nii.ac.jp Following the loss of solvent, further heating leads to the decomposition of the organic ligands, and finally, the formation of a stable metal oxide residue at high temperatures. mdpi.comsemanticscholar.org

| Compound | Decomposition Stage | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|---|

| [L2Ag4]n·4n(BF4) | Initial Stability | Up to ~230 | Compound is thermally stable. | mdpi.com |

| Decomposition | 230 - 890 | Loss of ligand and BF4 anion, forming metallic silver. | ||

| {[Zn(1,4-bmimb)(PhAA)2]·H2O}n | Water Loss | 158 - 200 | Loss of uncoordinated water molecules (2.6% loss). | mdpi.com |

| Decomposition | > 420 | Decomposition of the framework to form ZnO. | ||

| [Cu(1,4-bmimb)0.5(2,6-PyDC)]n | Decomposition | 200 - 240 | Loss of 2,6-PyDC ligands. Final residue is CuO. | mdpi.com |

| tri-3-pyridylmethanol monohydrate | Water Loss | Not specified | Observed 7.0% weight loss due to removal of water. | nii.ac.jp |

Magnetic Susceptibility and Electrical Conductivity Measurements

The magnetic and electronic properties of materials derived from this compound are of significant interest, particularly in the context of coordination complexes and MOFs.

Magnetic Susceptibility measurements are crucial for determining the magnetic behavior of complexes, especially those with paramagnetic transition metal ions like iron(II), cobalt(II), or manganese(II). samipubco.com These measurements can reveal the spin state of the metal center. For instance, an iron(II) complex with the related ligand 2,6-di(1,2,3-triazol-2-yl)pyridine was found to be fully high-spin. whiterose.ac.uk In other systems, temperature-dependent magnetic susceptibility measurements can identify phenomena such as spin crossover (SCO), where the complex transitions between a low-spin (LS) and high-spin (HS) state with changing temperature. nih.gov

Electrical Conductivity measurements assess the ability of a material to conduct an electric current. While many MOFs are insulators, the rational design of frameworks can lead to significant electrical conductivity. acs.org Charge transport in these materials can occur through various mechanisms, including "through-bond" pathways where there is strong orbital overlap between the metal d-orbitals and ligand p-orbitals. acs.orgrsc.org Although high conductivity is rare, some formate-based MOFs have exhibited impressive room-temperature electrical conductivity, with values as high as 47.846 S cm⁻¹ at 50 °C, classifying them as semiconductors. rsc.org For complexes of 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl) pyridine, conductivity measurements in DMSO have been used to confirm their ionic nature. samipubco.com These studies are fundamental to developing functional electronic materials for applications in sensors, catalysis, and energy storage. nih.govfjirsm.ac.cn

Coordination Chemistry of 3 2h 1,2,3 Triazol 2 Yl Pyridine Ligands

Fundamental Principles of Ligand Design for Pyridyl-Triazole Systems

The design of pyridyl-triazole ligands is underpinned by several key principles that dictate their coordination behavior and the properties of their metal complexes. These ligands are often considered analogues of well-established chelators like 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2"-terpyridine (terpy). acs.orgmdpi.com However, the unique electronic and structural features of the 1,2,3-triazole ring introduce additional layers of complexity and opportunity in ligand design.

The number of donor atoms available for coordination, or denticity, is a primary consideration in ligand design. The 3-(2H-1,2,3-Triazol-2-yl)pyridine framework inherently possesses at least two nitrogen donor atoms, one from the pyridine (B92270) ring and one from the triazole ring, making it a bidentate chelating ligand. acs.org The formation of a stable five- or six-membered chelate ring with a metal ion is a key driving force for complex formation. researchgate.net

The modular nature of the "click" chemistry synthesis allows for the facile incorporation of additional donor groups, leading to ligands with higher denticity. otago.ac.nz For instance, bis(pyridyl-triazole) ligands can be designed to act as tetradentate or even pentadentate chelators. echemcom.comsamipubco.com The flexibility or rigidity of the linker connecting the pyridyl-triazole units also plays a crucial role in determining the geometry and stability of the resulting metal complexes. rsc.org

A fascinating aspect of 1,2,3-triazole coordination chemistry is the existence of "regular" and "inverse" coordination modes. otago.ac.nzacs.org In the "regular" mode, the metal ion coordinates to the N3 atom of the triazole ring. otago.ac.nzworktribe.com This is the more common coordination mode as the N3 atom is generally more electron-rich. researchgate.net In the "inverse" mode, coordination occurs through the less electron-rich N2 atom. otago.ac.nzresearchgate.net

The preference for one coordination mode over the other is influenced by a combination of electronic and steric factors. acs.org Density functional theory (DFT) calculations and experimental studies have shown that complexes with the "regular" coordination mode are often more stable than their "inverse" counterparts. acs.orgresearchgate.net However, the specific substituents on the triazole and pyridine rings, as well as the nature of the metal ion, can influence this preference. worktribe.com The choice of coordination mode has a significant impact on the electronic and photophysical properties of the resulting metal complexes. acs.orgresearchgate.net For example, the absorption spectra of "inverse" rhenium(I) and platinum(II) complexes are red-shifted compared to the "regular" isomers. researchgate.net

Formation of Metal Complexes with Transition and Main Group Metals

The versatile coordination behavior of this compound and its derivatives allows for the formation of a wide variety of metal complexes with both transition and main group metals.

Mononuclear complexes of this compound-type ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. tuiasi.ro The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. tuiasi.ronih.gov

A variety of mononuclear complexes with different metal centers have been reported. For example, complexes of Co(II), Cd(II), and Rh(III) with 2-(1H-1,2,4-triazol-3-yl)pyridine have been synthesized and structurally characterized. tuiasi.roresearchgate.net In these complexes, the ligand acts as a bidentate chelator, coordinating to the metal center through the pyridine nitrogen and a triazole nitrogen. tuiasi.ro Similarly, Fe(II) complexes have been prepared and studied. rsc.org The coordination of the ligand to the metal center is typically confirmed by shifts in the IR stretching frequencies of the C=N bonds in the pyridine and triazole rings. tuiasi.ro

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Co(II) | [Co(tzp)2]·1.5H2O | Tetragonal | tuiasi.ro |

| Cd(II) | [Cd(tzp)2] | Tetragonal | tuiasi.ro |

| Rh(III) | [Rh(tzp)3]·H2O | Octahedral | tuiasi.ro |

| Ni(II) | [Ni(L2)2Cl2] | Octahedral | nih.gov |

| Zn(II) | [Zn(L2)2Cl2] | Distorted Tetrahedral | researchgate.netnih.gov |

tzp = 2-(1H-1,2,4-triazol-3-yl)pyridinate, L2 = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine

The design of polytopic ligands containing multiple pyridyl-triazole units has enabled the construction of polynuclear and heterometallic complexes. rsc.org These complex architectures are of interest for their potential applications in areas such as molecular magnetism and catalysis. mdpi.com By linking pyridyl-triazole moieties with appropriate spacers, ligands can be created that are capable of bridging multiple metal centers. rsc.org

For example, bis(pyridyl-triazole) ligands have been used to synthesize [2+2] metallo-macrocycles with Ag(I) ions. rsc.org The formation of these polynuclear structures is often confirmed by techniques such as diffusion-ordered NMR spectroscopy (DOSY) and electrospray ionization mass spectrometry (ESI-MS). mdpi.com The synthesis of heterometallic complexes, containing two or more different metal ions, has also been achieved by the stepwise addition of different metal salts to a solution of the polytopic ligand. mdpi.com

Coordination Geometry and Structural Elucidation of Complexes

The coordination geometry around the metal center in complexes of this compound and its derivatives is highly dependent on the nature of the metal ion, the denticity of the ligand, and the presence of other coordinating species. rsc.org For instance, with bidentate pyridyl-triazole ligands, four-coordinate tetrahedral or square planar geometries are common for d8 and d10 metal ions like Pd(II) and Ag(I), while six-coordinate octahedral geometries are typically observed for transition metals like Co(II), Ni(II), and Fe(II). researchgate.netnih.gov

Analysis of Square Planar Geometries

The coordination of this compound and its derivatives with certain transition metals can result in the formation of square planar complexes. This geometry is particularly common for d⁸ metal ions such as Pd(II) and Pt(II).

In one example, a tetradentate ligand, ortho-xylylenebis(pyridyltriazole) (o-xpt), was synthesized and complexed with Pd(BF₄)₂. iucr.org The resulting dinuclear palladium(II) complex, Pd₂(o-xpt)₂₄, features two Pd(II) centers, each with a square-planar geometry. iucr.org The ligand coordinates to the palladium ions, forming a dimeric macrocycle. iucr.org The stacking of these complex molecules in the crystal lattice is influenced by π–π interactions between the pyridyltriazole ligands of adjacent molecules. iucr.org

The preference for square planar geometry in such complexes can be contrasted with the more common octahedral or tetragonally distorted octahedral geometries observed for other metal ions. The formation of square planar complexes is also influenced by the steric and electronic properties of the ligands. For instance, the use of sterically demanding ligands can favor the formation of square planar geometries to minimize steric hindrance. cdnsciencepub.com

Investigation of Octahedral Geometries

Octahedral geometry is a prevalent coordination mode for transition metal complexes involving pyridyl-triazole ligands, including this compound derivatives. This arrangement is frequently observed in complexes with iron(II), copper(II), and platinum(IV).

Iron(II) complexes with substituted 1,2,4-triazole (B32235) ligands often exhibit a distorted octahedral [FeN₆] core. sci-hub.stresearchgate.net In these complexes, the ligand typically acts as a bidentate chelator, coordinating to the iron center through a nitrogen atom from the pyridine ring and a nitrogen atom from the triazole ring. sci-hub.stresearchgate.net For instance, in the complex trans-[FeL₂(NCS)₂], where L is a 4-amino-3-(p-bromophenyl)-5-(2-pyridyl)-1,2,4-triazole, the iron(II) ion is in a distorted octahedral environment with two trans isothiocyanate anions. sci-hub.st Similarly, a series of iron(II) complexes with 3-(p-bromophenyl)-4-phenyl-5-(2-pyridyl)-1,2,4-triazole also feature a distorted octahedral [FeN₆] core with two trans isothiocyanate or isoselenocyanate ions. researchgate.net

Platinum(IV) complexes with pyridyl-triazole based ligands have also been shown to adopt an octahedral geometry. For example, a Pt(IV) complex with 2,6-bis(((1-decyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine was found to have a six-coordinate octahedral geometry. chemmethod.com In contrast, Cu(II) and Au(III) complexes with the same ligand were observed to have four-coordinate square planar geometries. chemmethod.com

The stability and specific structural features of these octahedral complexes are influenced by factors such as the nature of the metal ion, the substituents on the pyridyl and triazole rings, and the presence of other coordinating anions or solvent molecules.

Assessment of Tetragonal Distortions

Octahedral d⁹ copper(II) complexes are known to be susceptible to Jahn-Teller distortions, which result in a lowering of symmetry from a perfect octahedron to a tetragonally distorted geometry. core.ac.uk This phenomenon is frequently observed in copper(II) complexes containing 2-pyridyl-(1,2,3)-triazole ligands.

A systematic study of five [Cu(Lⁿ)₂Cl₂] complexes, where Lⁿ represents different substituted 2-pyridyl-(1,2,3)-triazole ligands, revealed that all five compounds exhibit elongation Jahn-Teller distortion. rsc.orgbsb-muenchen.de This distortion manifests as an elongation along either the axis defined by the two opposing Cu–N(triazole) bonds or the axis defined by the two opposing Cu–Cl bonds. rsc.orgbsb-muenchen.de The specific axis of elongation is determined by the solid-state crystal structure of each complex. rsc.orgbsb-muenchen.de

Density functional theory (DFT) calculations have further elucidated the nature of these distortions. The calculations indicated that elongation Jahn-Teller distortion is possible along any of the three pairs of opposite bonds in these octahedral compounds. rsc.orgbsb-muenchen.de However, the most stable structure is achieved when the elongation occurs along the opposite Cu–N(triazole) bonds. rsc.orgbsb-muenchen.de This axial bond elongation is a characteristic feature of copper complexes and arises from the Jahn-Teller effect.

The magnitude of the tetragonal distortion can be influenced by the specific substituents on the pyridyl-triazole ligand and the nature of the other coordinated ligands. These distortions have a significant impact on the electronic properties and reactivity of the copper(II) complexes.

Electronic and Electrochemical Properties of Coordination Compounds

Cyclic Voltammetry Studies for Oxidation-Reduction Potentials

Cyclic voltammetry (CV) is a powerful technique used to investigate the oxidation-reduction potentials of coordination compounds containing pyridyl-triazole ligands. These studies provide valuable insights into the electronic properties of the complexes and the influence of the ligand architecture on the metal center.

In a study of rhenium(I) complexes with 4-(2-pyridyl)-1,2,3-triazole (pyta) and 1-(2-pyridyl)-1,2,3-triazole (tapy) diimine ligands, CV was used to characterize their electrochemical behavior. acs.org The complexes exhibited an irreversible oxidation at approximately 1.45 V vs SCE, attributed to the Re(II)/Re(I) couple, and a second oxidation at around 1.9 V vs SCE, assigned to the oxidation of the ligand. acs.org The first ligand-based reduction process was found to be highly sensitive to the specific isomer of the ligand and the substituents on the pyridyl ring, with the peak potential varying by as much as 700 mV. acs.org

For a series of ruthenium(II) complexes with pyridyl-mesoionic carbene ligands of the 1,2,3-triazole-5-ylidene type, CV studies revealed that the incorporation of one mesoionic carbene unit shifts the metal-centered oxidation potential by about 160 mV to a more cathodic potential. fu-berlin.de This shift demonstrates the strong σ-donor ability of the pyridyl-mesoionic carbene ligand. fu-berlin.de

In another study, the electrochemical properties of rhenium complexes with 3-(2-pyridyl)-1,2,4-triazole and 3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole ligands were investigated for their potential in electrocatalytic CO₂ reduction. nih.gov The cyclic voltammograms of these complexes showed an enhancement of the current at the second reduction wave in the presence of CO₂, indicating their catalytic activity. nih.gov

The redox potentials of polyoxometalate-based metal-organic complexes with rigid pyridyl-bis(triazole) ligands have also been studied. rsc.org These complexes exhibited bifunctional electrocatalytic activities, and their redox potentials were found to be highly sensitive to pH, suggesting their potential use as pH sensors. rsc.org

The following table summarizes the key electrochemical data for selected pyridyl-triazole complexes:

| Complex | Redox Process | Potential (V vs. reference) | Reference |

| [Re(pyta)(CO)₃Cl] | Re(II)/Re(I) oxidation | ~1.45 vs SCE | acs.org |

| [Re(pyta)(CO)₃Cl] | Ligand oxidation | ~1.9 vs SCE | acs.org |

| [Ru(bpy)₂(pyridyl-MIC)]²⁺ | Ru(III)/Ru(II) oxidation | Cathodic shift of ~0.16 | fu-berlin.de |

| [Re(CO)₃Cl(3-(2-pyridyl)-1,2,4-triazole)] | Catalytic CO₂ reduction | - | nih.gov |

Influence of Ligand Architecture on Metal Center Electron Density

The architecture of pyridyl-triazole ligands plays a crucial role in modulating the electron density at the coordinated metal center. This influence is a result of the interplay between the σ-donor and π-acceptor properties of the ligand, which can be fine-tuned by modifying the substituents on both the pyridine and triazole rings.

Pyridyl-triazole ligands are generally considered to be stronger σ-donors and weaker π-acceptors compared to the more traditional 2,2'-bipyridine ligands. nih.gov A strong σ-donating ligand increases the electron density on the metal center. nih.gov This increased electron density, in turn, leads to lower oxidation potentials and more negative reduction potentials for the complex. nih.gov

The specific isomer of the pyridyl-triazole ligand can also have a significant impact on the electronic properties of the complex. For instance, in rhodium(III) complexes, coordination to the NH₂bpt ligand can occur either through the amine group and a pyridine nitrogen or through a triazole nitrogen and a pyridine nitrogen. researchgate.net These different coordination modes will result in different electronic environments for the rhodium center.

Furthermore, the electronic effects of substituents on the pyridyl-triazole ligand can be systematically studied to understand their influence on the metal center. In a series of ruthenium(II) complexes with varied pyridyl-triazole and bis-triazole ligands, it was found that the oxidation and reduction potentials were not significantly influenced by changes in the ligand substituents. core.ac.uk However, theoretical calculations have shown that altering the N4-substituent on a 3,5-di(2-pyridyl)-1,2,4-triazole ligand changes the chemical shift of the N1 triazole and pyridine nitrogen atoms, indicating a change in the electronic nature of the coordinating nitrogen atoms. acs.org

In rhenium(I) complexes, replacing a chloride ligand with a triazole ligand stabilizes the HOMO energy level relative to the LUMO, resulting in a blue shift in the emission maximum. hud.ac.uk Similarly, replacing a bipyridyl ligand with a pyridine-triazole ligand elevates the LUMO with respect to the HOMO, also causing a blue shift in luminescence. hud.ac.uk These observations highlight the direct influence of the ligand architecture on the electronic structure and photophysical properties of the complexes.

Spin State Transitions in Iron(II) Complexes with Pyridyl-Triazole Ligands

Iron(II) complexes with pyridyl-triazole ligands are well-known for exhibiting spin state transitions, also known as spin crossover (SCO). osti.gov This phenomenon involves a change in the spin state of the iron(II) ion from a high-spin (HS, S=2) state to a low-spin (LS, S=0) state, or vice versa, in response to external stimuli such as temperature, pressure, or light irradiation. rsc.org The HS state has longer metal-ligand bond lengths due to the presence of electrons in the antibonding eg orbitals, while the LS state is diamagnetic. rsc.org

The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can also significantly influence the SCO properties. osti.gov In a series of pseudo-octahedral Fe(II) compounds with the formula Fe(LL)₃X₂·N(Solvent), where LL is 5-(2-pyridyl)-1,2,4-triazole, the degree of conversion to the LS state upon cooling varied considerably depending on the counter-ion (X) and the solvent of crystallization. osti.gov

In some cases, the spin transition can be hysteretic, meaning that the transition temperature upon cooling is different from that upon heating. rsc.org For instance, a family of mononuclear iron(II) complexes of the form [Fe(Lpz)₂(NCE)₂], where Lpz is 4-p-tolyl-3-(2-pyrazinyl)-5-(2-pyridyl)-1,2,4-triazole, exhibited spin crossover, with two of the complexes showing hysteresis. rsc.org The transition temperature (T₁/₂) could be predictably tuned by changing the coordinated anion (NCE). rsc.org

Furthermore, some iron(II) complexes with pyridyl-triazole ligands can exhibit light-induced spin crossover, known as the LIESST effect. rsc.org Complexes of the type trans-[Fe(Fc-tzpy)₂(NCX)₂], where Fc-tzpy is a ferrocene-appended pyridyl-triazole ligand, displayed both thermal and light-induced spin crossover properties. rsc.org

The table below provides a summary of the spin crossover properties of selected iron(II) complexes with pyridyl-triazole ligands.

| Complex | Ligand | T₁/₂ (K) | Hysteresis | SCO Type | Reference |

| Fe(L1)₃₂ | L1 = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | 157 (step 1) | No | Stepwise | nih.gov |

| [Fe(Lpz)₂(NCS)₂] | Lpz = 4-p-tolyl-3-(2-pyrazinyl)-5-(2-pyridyl)-1,2,4-triazole | - | Yes | Hysteretic | rsc.org |

| trans-[Fe(Fc-tzpy)₂(NCS)₂] | Fc-tzpy = 4-(2-pyridyl)-1H-1,2,3-triazol-1-ylferrocene | 85 | - | Thermal & LIESST | rsc.org |

| trans-[Fe(Fc-tzpy)₂(NCSe)₂] | Fc-tzpy = 4-(2-pyridyl)-1H-1,2,3-triazol-1-ylferrocene | 168 | - | Thermal & LIESST | rsc.org |

Supramolecular Assembly and Host Guest Chemistry

Design Principles for Supramolecular Architectures Incorporating Pyridyl-Triazole Moieties

A key strategy in the design of these architectures is the use of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize a wide variety of functionalized pyridyl-triazole ligands. rsc.orgmdpi.com This method allows for the introduction of various substituents, enabling fine control over the solubility, geometry, and electronic properties of the resulting ligands and their subsequent metal complexes. rsc.org The pyridyl-triazole unit can act as a surrogate for the well-known 2,2'-bipyridine (B1663995) ligand, offering multiple N-coordination sites for metal binding. uq.edu.au

The rational design of metal-organic cages and other supramolecular structures depends on several factors, including the stereochemical preferences of the metal ions, the geometry of the multidentate ligands, and the nature of the counter-anions. researchgate.netmdpi.com By strategically positioning pyridyl-triazole moieties within a larger organic framework, chemists can direct the self-assembly process to form discrete architectures like metallomacrocycles, cages, and helicates. rsc.org For example, rigid bis-(2-pyridyl-1,2,3-triazole) ligands have been successfully employed to construct [M₄L₆]ⁿ⁺ tetrahedral cages. rsc.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate nature of pyridyl-triazole ligands makes them excellent candidates for the construction of extended one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. rsc.org

The 1,2,3-triazole moiety can coordinate to metal ions in several ways, most commonly through the N3 nitrogen atom in a monodentate fashion, effectively acting as a functionalized pyridine (B92270) surrogate. rsc.org However, depending on the ligand design and reaction conditions, it can also participate in more complex bridging coordination modes. For instance, in some copper(I) and zinc(II) coordination polymers, 2-pyridyl-1,2,3-triazole ligands have been shown to adopt a bidentate/monodentate dual coordination mode, utilizing both the triazole and pyridyl nitrogen donors. researchgate.net

The incorporation of 1,2,3-triazole units into the linker molecules of MOFs has been shown to enhance their properties. For example, replacing the 4,4'-bipyridine (B149096) pillar in the MOF-508 framework with a custom-designed 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand resulted in a new framework, MTAF-3, which exhibited a nearly threefold increase in CO₂ uptake capacity. rsc.org Similarly, lanthanide-based MOFs have been constructed using a 1,2,3-triazole-containing tetracarboxylate ligand, demonstrating the versatility of this building block in creating functional porous materials. researchgate.net

| Compound/Framework | Metal Ion(s) | Ligand(s) | Structural Features | Ref. |

| [Cu₄I₄(L¹)₂] | Cu(I) | L¹ = 2-((4-propyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | Stair-step Cu₄I₄ cluster | researchgate.net |

| [ZnCl₂(L¹)]ₙ | Zn(II) | L¹ = 2-((4-propyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | 1-D polymeric structure with open-bridging ligand | researchgate.net |

| MTAF-3 | Zn(II) | 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Pillared metal-organic framework | rsc.org |

| ¹∞[M(pt)₂] | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Hpt = 2-(1,2,4-1H-triazol-3-yl)pyridine | One-dimensional coordination polymers | rsc.orgrsc.org |

| [L₂Ag₄]ₙ·4n(BF₄) | Ag(I) | L = 2-((4-(3-(cyclopentylthio)propyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | 1-D coordination polymer with [Ag₄] metallomacrocycles | mdpi.com |

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the driving forces behind the self-assembly of supramolecular structures from their molecular components. In systems containing 3-(2H-1,2,3-triazol-2-yl)pyridine and related motifs, hydrogen bonding and π-stacking interactions play crucial roles in defining the final architecture and its stability.

Hydrogen Bonding Networks

The 1,2,3-triazole ring is a potent hydrogen bond donor, a property stemming from the increased acidity of the C5-H proton due to the electron-withdrawing nature of the three nitrogen atoms. uq.edu.au This C-H group can form strong hydrogen bonds with anions and other hydrogen bond acceptors, playing a critical role in molecular recognition and the stabilization of crystal structures. uq.edu.aursc.org

In the solid state, these hydrogen bonds, along with other weak interactions, contribute to the formation of extended networks. For example, in the crystal structure of a gold(III) complex of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine, a variety of noncovalent interactions lead to a 3D supramolecular assembly. researchgate.net Similarly, in pyridinium-triazole zwitterions, strong O-H···O and N-H···O hydrogen bonds dictate the crystal packing and supramolecular topology. mdpi.com The ability of the triazole C-H to act as a hydrogen bond donor is also central to its role in anion binding. uq.edu.auchemrxiv.org

Ab-initio studies have revealed preferred pathways for hydrogen bonding in 1,2,3-triazoles, with 1H-triazoles strongly bonding to the outer nitrogen atoms of other 1H-triazoles, and 2H-triazoles favoring bonding with the middle nitrogen of 1H-triazoles. nih.gov

Pi-Stacking Interactions

Pi-stacking interactions between the aromatic pyridyl and triazole rings are another significant non-covalent force that influences the conformation and packing of these molecules in the solid state. These interactions are common in metallosupramolecular assemblies containing pyridyl-triazole ligands. mdpi.com

For instance, the crystal structure of 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole is stabilized by both C-H···π hydrogen bonds and π-π stacking interactions, with a centroid-centroid distance of 3.794(4) Å between stacked rings. nih.gov In some iron(II) cylindrical helicates, upfield shifts in ¹H-NMR spectra suggest the presence of π-π stacking interactions between the aromatic spacer units in solution. mdpi.com The interplay between π-stacking and other non-covalent forces can lead to complex and stable three-dimensional structures. The stabilization of a Jahn-Teller distorted compound was attributed to both hydrogen bonding and intermolecular π-π stacking between triazole and pyridyl rings. core.ac.uk

| Interaction Type | System Description | Observed Effect | Ref. |

| Hydrogen Bonding | Bis(triazolyl)pyridinium motifs with anions | Formation of hydrogen-bonded frameworks, with short H···anion distances (e.g., H···Cl⁻: 2.51–2.69 Å) | chemrxiv.org |

| Hydrogen Bonding | 1,2,3-Triazole phases (ab-initio study) | Preferred H-bonding between 1H- and 2H-tautomers | nih.gov |

| Pi-Stacking | 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole | Crystal structure stabilization with a centroid-centroid distance of 3.794 (4) Å | nih.gov |

| Pi-Stacking | Iron(II) [Fe₂L₃]⁴⁺ cylindrical helicates | Stabilizing interactions between central aromatic rings observed in solid-state and suggested by NMR in solution | mdpi.com |

| Pi-Stacking | Jahn-Teller distorted pyridyl-triazole compound | Stabilization of the compound in conjunction with hydrogen bonding | core.ac.uk |

Ion-Pair Recognition and Anion Binding Phenomena

The unique electronic properties of the 1,2,3-triazole ring make it an effective motif for the recognition of both cations and anions. The nitrogen atoms can act as Lewis basic sites for cation coordination, while the polarized C-H group can serve as a hydrogen bond donor for anion binding. nih.gov This dual-binding capability is a cornerstone of its application in host-guest chemistry.

Receptors incorporating the triazole moiety have demonstrated significant efficacy in anion binding, particularly for halides. tandfonline.com The C-H hydrogen bond is a key interaction in the complexation of anions. uq.edu.au The strength of this binding can be substantial; for example, a triazolophane macrocycle exhibited exceptionally high binding constants for chloride and bromide ions. uq.edu.au The pre-organization of multiple triazole units within a macrocyclic or folded structure can lead to cooperative binding and enhanced anion affinity. uq.edu.aunih.gov

Furthermore, the triazole group can participate in ion-pair recognition, where the receptor simultaneously binds both a cation and an anion. In some heteroditopic calix researchgate.netdiquinone receptors, the triazole motif coordinates to a cation via its nitrogen atoms and to an anion via its C-H group. nih.gov This cooperative binding can lead to enhanced recognition of both guest species. The solid-state structures of various receptor-ion-pair adducts have confirmed this dual role of the triazole group. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules containing the 1,2,3-triazole and pyridine (B92270) rings. dergipark.org.trsemanticscholar.org These calculations are instrumental in predicting various molecular attributes, including ground state geometries, frontier molecular orbitals, and molecular electrostatic potential maps. dergipark.org.tr DFT methods, such as B3LYP with basis sets like 6-31+G(d) or 6-311G(d,p), are commonly employed to obtain accurate theoretical data that complements experimental findings. dergipark.org.trbohrium.comresearchgate.net

Elucidation of Ground State Geometries

DFT calculations are crucial for determining the optimized ground state geometries of molecules. dergipark.org.tr For pyridine-triazole systems, these calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. researchgate.netnih.gov For instance, in related structures, the pyridine and triazole rings are often found to be nearly coplanar, a feature that influences the electronic interactions between the two heterocyclic systems. nih.gov The planarity or non-planarity, indicated by dihedral angles, can impact the extent of electronic delocalization within the molecule. bohrium.com Theoretical calculations have shown excellent agreement with experimental data obtained from X-ray crystallography for similar compounds. rsc.org

A study on 1H- and 2H-1,2,3-triazoles revealed that the 2H tautomer is more stable in the gas phase. nih.gov High-precision semi-experimental equilibrium structures have been determined for both tautomers, with bond distances resolved to less than 0.0008 Å and bond angles to under 0.2° for the 1H tautomer. nih.gov For the 2H tautomer, the precision for bond distances is slightly lower (≤ 0.0015 Å), while bond angles are determined with similar accuracy (<0.2°). nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Representative Pyridine-Triazole Compound (Theoretical Data)

| Parameter | Bond | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C-N (Pyridine-Triazole Link) | 1.35 - 1.38 |

| Bond Angle | C-N-N (Triazole Ring) | 108 - 112 |

| Dihedral Angle | Pyridine-Triazole | ~0 - 10 |

Note: The values presented are typical ranges observed in related structures and may vary for the specific compound 3-(2H-1,2,3-triazol-2-yl)pyridine. Data is illustrative and based on general findings in the literature.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is widely used to understand the chemical reactivity and electronic properties of molecules. dergipark.org.trresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the behavior of a molecule in chemical reactions. semanticscholar.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. semanticscholar.org

The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. For many pyridine-triazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, such as a substituted phenyl ring or the triazole ring itself, while the LUMO is frequently centered on the pyridine ring or the triazole ring. semanticscholar.orgrsc.orgresearchgate.net The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of the molecule. dergipark.org.tr A smaller energy gap generally implies higher reactivity. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies for a Representative Pyridine-Triazole System (Theoretical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (LUMO-HOMO) | 4.5 to 6.5 |

Note: These values are illustrative and based on DFT calculations for similar pyridine-triazole compounds. Actual values for this compound may differ.

Mapping Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic interactions. dergipark.org.trresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. irjweb.com

In a typical MEP map:

Red regions indicate negative electrostatic potential and are associated with high electron density. These areas are prone to electrophilic attack and are often located around electronegative atoms like nitrogen. dergipark.org.trirjweb.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack and are commonly found around hydrogen atoms. irjweb.com

Green regions denote neutral or near-zero potential. irjweb.com

For pyridine-triazole compounds, the nitrogen atoms of both the pyridine and triazole rings are typically characterized by negative potential (red), highlighting their role as potential sites for coordination with metal ions or interaction with electrophiles. dergipark.org.trresearchgate.net The hydrogen atoms attached to the carbon framework generally exhibit positive potential (blue). irjweb.com

Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving pyridine-triazole compounds. By modeling reaction pathways, researchers can gain a deeper understanding of the formation of these molecules and their subsequent transformations.

Evaluation of Transition State Stability and Activation Energies

DFT calculations are employed to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This information is critical for understanding the feasibility and rate of a chemical process. For instance, in the study of ring-chain isomerization of triazolopyridine derivatives, DFT calculations have been used to propose multi-step mechanisms. researchgate.net The stability of transition states determines the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates. Mechanistic studies on the reaction of 3-(2-pyridyl)-1,2,4-triazines with benzyne (B1209423) have utilized computational methods to compare different reaction pathways and their corresponding energy barriers. acs.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The electronic properties of substituents can significantly influence the kinetics and thermodynamics of reactions involving the pyridine-triazole scaffold. researchgate.net DFT studies have shown that the nature of the substituent (electron-donating or electron-withdrawing) can affect the stability of intermediates and transition states, thereby altering reaction rates and product distributions. researchgate.netrsc.org For example, in the isomerization of substituted triazolopyridines, the ratio of the final products was found to be dependent on the electronic properties of the substituents. researchgate.net Similarly, the complexation behavior of 3-(2-pyridyl)-5-R-1,2,4-triazoles with metal ions is influenced by the nature of the substituent 'R'. researchgate.net Computational studies can quantify these effects by calculating the changes in activation energies and reaction energies upon substitution. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-1,2,3-Triazole |

| 2H-1,2,3-Triazole |

| 3-(2-Pyridyl)-1,2,4-triazines |

| 3-(2-Pyridyl)-5-R-1,2,4-triazoles |

Modeling Metal-Ligand Interactions and Electronic Structures

Computational and theoretical investigations play a pivotal role in understanding the behavior of metal complexes incorporating the this compound ligand. Through methods like Density Functional Theory (DFT), researchers can model the intricate interactions between the metal center and the ligand, providing deep insights into the electronic structures that govern the complex's properties. These theoretical approaches allow for the prediction of various characteristics, from the ligand's ability to donate electrons to the simulation of its response to light, guiding the design of new materials with tailored functionalities.

Prediction of Ligand Donor Properties

The efficacy of a ligand in a metal complex is fundamentally tied to its electron-donating capabilities. For pyridyl-1,2,3-triazole ligands, computational methods are essential for quantifying these donor properties. DFT calculations have been employed to rationalize the properties of complexes by evaluating the electronic characteristics of the ligand itself.

A key factor in determining ligand donor strength is the Brønsted basicity of the coordinating nitrogen atoms. Studies on isomeric ligands, such as 2,6-di(1,2,3-triazolyl)pyridine, have shown significant differences in basicity between different triazole isomers. For instance, DFT calculations revealed a large difference in the Brønsted basicity between triazol-4-yl and triazol-2-yl donor groups, which was identified as the primary factor controlling the different spin states of their respective iron(II) complexes. whiterose.ac.uk The triazol-2-yl donors, as found in this compound, are computationally predicted to have a specific basicity that directly influences the ligand field strength around the metal ion. whiterose.ac.uk These predictions are often corroborated by calculating the energies of the nitrogen lone pair orbitals involved in coordination. whiterose.ac.uk

Further computational studies have placed pyridyl-1,2,3-triazole ligands within a broader context of N-heterocyclic donors. When compared to the burgeoning class of 1,2,3-triazol-5-ylidene ligands (a type of mesoionic carbene), theoretical calculations confirm that the triazolylidene ligands are substantially better sigma (σ) electron donors. rsc.org This increased donor capacity in triazolylidene-based complexes leads to a higher electron density on the metal center, a phenomenon supported by both electrochemical data and DFT calculations. rsc.orgmdpi.com The comparative analysis underscores that while pyridyl-1,2,3-triazoles are effective chelators, their electron-donating strength is more moderate compared to their mesoionic carbene counterparts. rsc.org

Table 1: Computational Comparison of Ligand Donor Properties

| Ligand Type | Computational Method | Predicted Donor Property | Reference |

|---|---|---|---|

| Isomeric Triazolyl-pyridines (including triazol-2-yl) | DFT | The large difference in Brønsted basicity and N-donor lone pair orbital energies between isomers dictates the spin state of Fe(II) complexes. | whiterose.ac.uk |

| Pyridyl-1,2,3-triazoles vs. Triazolylidenes | DFT | Triazolylidene ligands are predicted to be significantly stronger electron donors than the corresponding pyridyl-1,2,3-triazole ligands. | rsc.org |

Simulation of Photophysical Processes

The simulation of photophysical processes through computational chemistry provides invaluable insights into the light-absorbing and emitting properties of complexes containing this compound. Time-Dependent Density Functional Theory (TD-DFT) is the foremost tool for these investigations, enabling the prediction and rationalization of experimental absorption and emission spectra. researchgate.netacs.org

TD-DFT calculations are used to model the electronic transitions that occur when a molecule absorbs light. For metal complexes with pyridyl-triazole ligands, these simulations can predict the energies and characteristics of key transitions, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.netacs.orgresearchgate.net For example, in ruthenium(II) complexes with isomeric pyridyl-triazole ligands, TD-DFT calculations have successfully assigned the prominent absorption bands to ¹MLCT transitions where the excited electron is localized on the pyridine rings. acs.org The calculations can also identify lower intensity absorptions where the acceptor orbitals are located on the triazole rings. acs.org

These simulations are also crucial for understanding the fate of the excited state. In many ruthenium(II) and osmium(II) complexes with pyridyl-triazole ligands, luminescence is often weak or non-existent at room temperature. acs.orgmdpi.com Theoretical models suggest this is due to the rapid deactivation of the emissive ³MLCT state, likely through the population of low-lying, non-radiative metal-centered (³MC) states. acs.orgresearchgate.net The accessibility of these deactivating ³MC states can be predicted computationally, explaining the observed quenching of phosphorescence. acs.orgresearchgate.net In contrast, for other metals like iridium(III) or rhenium(I), complexes with pyridyl-triazole ligands can be highly emissive, and TD-DFT is used to understand the factors contributing to their high quantum yields. mdpi.comresearchgate.net

The agreement between simulated and experimental spectra provides confidence in the computational models, which can then be used for the in silico design of new complexes with desired photophysical properties, such as specific emission colors or enhanced quantum efficiencies. researchgate.net

Table 2: Simulated Photophysical Data for Pyridyl-Triazole Complexes

| Complex Type | Computational Method | Simulated Property | Finding | Reference |

|---|---|---|---|---|

| Iridium(III) with Pyridine-Triazole Ligands | DFT/TD-DFT | Absorption and Emission Spectra | Simulated spectra show good agreement with experimental values, aiding in the design of new phosphorescent emitters. | researchgate.net |

| Ruthenium(II) with Pyridyl-Triazole Ligands | TD-DFT | Absorption Spectra, Excited State Deactivation | Calculations assign absorption bands to ¹MLCT transitions and suggest rapid deactivation of the ³MLCT state via ³MC states, explaining low luminescence. | acs.org |

| Ruthenium(II) with "Inverse" Pyridyl-Triazole Ligands | DFT | Excited State Lifetimes | Calculations help rationalize the short excited-state lifetimes and photochemical instability observed in some isomers. | researchgate.net |

| Rhenium(I) with Pyridyl-Triazole Ligands | DFT | Electronic Structure and Spectra | Simulations support spectroscopic studies and help explain the marked solid-state luminescence enhancement (SLE) effect. | mdpi.com |

Reactivity and Transformation Chemistry of 3 2h 1,2,3 Triazol 2 Yl Pyridine

Cycloaddition Reactions Beyond Initial Synthesis